molecular formula C14H10N4O2 B5089348 N-naphthalen-2-yl-5-nitropyrimidin-2-amine

N-naphthalen-2-yl-5-nitropyrimidin-2-amine

Cat. No.: B5089348
M. Wt: 266.25 g/mol
InChI Key: NZGSVFOSDLOGMC-UHFFFAOYSA-N
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Description

N-naphthalen-2-yl-5-nitropyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and an amino group at the 2-position, along with a naphthalene moiety attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-yl-5-nitropyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Amination: The amino group at the 2-position can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Naphthalene Substitution: The final step involves the attachment of the naphthalene moiety to the nitrogen atom of the pyrimidine ring, which can be achieved through a coupling reaction using reagents like naphthylamine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-yl-5-nitropyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Reduction: N-naphthalen-2-yl-5-aminopyrimidin-2-amine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

N-naphthalen-2-yl-5-nitropyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-naphthalen-2-yl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

N-naphthalen-2-yl-5-nitropyrimidin-2-amine can be compared with other similar compounds, such as:

    N-naphthalen-2-yl-5-aminopyrimidin-2-amine: Lacks the nitro group, which may result in different biological activities and reactivity.

    N-naphthalen-2-yl-4-nitropyrimidin-2-amine: The nitro group is positioned differently, potentially affecting its chemical and biological properties.

    N-phenyl-5-nitropyrimidin-2-amine: Contains a phenyl group instead of a naphthalene moiety, which may influence its overall activity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitro and naphthalene groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-naphthalen-2-yl-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)13-8-15-14(16-9-13)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGSVFOSDLOGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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